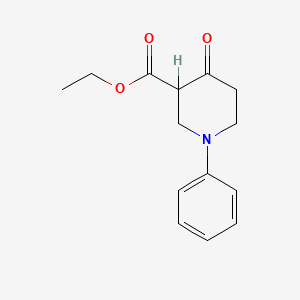

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Description

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: EN300-364845) is a piperidine-derived compound with a molecular weight of 204.25 g/mol and the molecular formula C₁₃H₁₅NO₃ . It features a piperidine ring substituted with a phenyl group at the 1-position, a ketone at the 4-position, and an ethyl ester at the 3-position.

Properties

IUPAC Name |

ethyl 4-oxo-1-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZRBQSYAYJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328958 | |

| Record name | ethyl 4-oxo-1-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-47-7 | |

| Record name | ethyl 4-oxo-1-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 4-oxo-1-phenylpiperidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Case Study :

Research has demonstrated that derivatives of this compound exhibit promising activity against pain pathways, indicating potential for developing new analgesics.

Organic Synthesis

This compound is widely utilized in organic chemistry for constructing complex molecular architectures. It facilitates the exploration of new chemical reactions and pathways.

Applications :

- Used as a building block in synthesizing other piperidine derivatives.

- Acts as a precursor for creating novel compounds with desired biological activities.

Neuroscience Research

The compound's interaction with neurotransmitter systems makes it valuable for studying neurological disorders. It may influence pathways related to mood regulation and cognitive functions.

Research Insights :

Studies have shown that analogs of this compound can modulate receptor activity, providing insights into potential treatments for conditions like depression and anxiety.

Material Science

In material science, this compound is explored for its potential in formulating specialty polymers and coatings. Its chemical properties can enhance material durability and environmental resistance.

Example Applications :

- Development of coatings that are resistant to wear and corrosion.

- Integration into composite materials to improve mechanical properties.

Biochemical Applications

This compound is studied for its role in developing enzyme inhibitors, which can lead to advancements in treating diseases linked to enzyme dysfunction.

Notable Findings :

Research indicates that specific derivatives exhibit inhibitory effects on enzymes associated with cancer progression, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

- Molecular Formula: C₁₃H₁₅NO₃ (same as ethyl variant).

- Key Difference : Substitution of the ethyl ester with a methyl ester.

- Properties: Molecular weight: 233.1052 Da (slight discrepancy due to isotopic variations) . Patent Activity: 2 patents (vs.

- Significance : The methyl ester may offer improved metabolic stability but reduced lipophilicity compared to the ethyl analog.

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

- Molecular Formula: C₁₆H₂₀ClNO₃.

- Key Difference : Replacement of the phenyl group with a benzyl substituent.

- Properties: Molecular weight: 309.79 g/mol (hydrochloride salt form) . Safety: Classified as non-hazardous under standard laboratory conditions .

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate

- Molecular Formula: C₈H₉NO₃.

- Key Difference : A dihydropyridine ring instead of a fully saturated piperidine.

- Properties :

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- Molecular Formula: C₁₀H₁₀F₃NO₃.

- Key Differences :

- Trifluoromethyl group at position 5.

- Additional methyl substituent at position 4.

- Properties :

- Molecular weight: 273.19 g/mol .

- Applications: Fluorine substitution enhances bioavailability and metabolic resistance, making it valuable in agrochemicals .

Biological Activity

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring with an oxo group and an ester functional group, which contribute to its unique chemical reactivity and biological properties. The compound's molecular formula is , and its structure can be represented as follows:

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in treating infections .

- Anticancer Potential : Research has highlighted its potential in cancer therapy, particularly through mechanisms involving apoptosis induction and cytotoxicity against cancer cell lines .

Antimicrobial Effects

Research conducted by Balogh et al. (1980) demonstrated that this compound exhibits significant antimicrobial activity. This property is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Anticancer Properties

Recent studies have explored the anticancer effects of piperidine derivatives, including this compound. For instance, it has been linked to cytotoxicity against various cancer cell lines, showing better efficacy than conventional chemotherapeutic agents in some cases . The compound's structure allows for effective binding to cancer-related targets, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Piperidine derivative | Antimicrobial, Anticancer | Unique ester functional group enhances reactivity |

| Piperidine Derivatives | Various | Anticancer, Neuroprotective | Broad range of biological activities reported |

| Indole Derivatives | Heterocyclic | Antidepressant, Anticancer | Known for diverse pharmacological effects |

Case Studies and Research Findings

- Antimicrobial Study : A study published in PMC highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

- Cancer Research : In a comparative study involving various piperidine derivatives, this compound demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit key enzymes involved in cancer progression, thus offering a multi-targeted approach to treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate, and how can its purity be validated?

- Synthesis : A common approach involves esterification and hydrolysis of intermediates. For example, analogous compounds like Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate were synthesized via ethanol-mediated hydrolysis of precursor salts under controlled conditions .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm molecular identity via LC-MS (e.g., ESI-TOF m/z analysis) and elemental analysis .

Q. How can the crystal structure of this compound be determined experimentally?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELX software for data refinement. SHELXL is widely used for small-molecule refinement, while SHELXS/SHELXD assists in structure solution .

- Key Parameters : Collect high-resolution data (e.g., <1.0 Å) and analyze hydrogen bonding patterns (e.g., N–H⋯O interactions) to resolve planar conformations .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Avoid prolonged skin/eye contact and inhalation (potential irritant per R36/37/38 classifications) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and follow GHS guidelines. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How does the piperidine ring puckering affect the compound’s reactivity in catalytic reactions?

- Analysis : Apply Cremer-Pople parameters to quantify ring puckering amplitude (θ) and phase angle (φ) using SCXRD data. Compare with computational models (DFT or MD simulations) to correlate puckering with steric effects in reactions like nucleophilic substitutions .

- Case Study : For similar piperidine derivatives, puckering influences hydrogen-bonding networks and solvent accessibility .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Troubleshooting :

- Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with X-ray crystallography to confirm substituent positions .

Q. How can structure-activity relationships (SAR) be optimized for piperidine-based drug candidates?

- Methodology :

- Synthesize analogs with varying substituents (e.g., phenyl, trifluoromethyl) and assess bioactivity.

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins.

- Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .

Q. What computational tools predict the compound’s polymorphic forms and co-crystal formation?

- Tools : Mercury (Cambridge Crystallographic Database) for crystal packing analysis; GRACE software for lattice energy calculations.

- Validation : Experimentally screen solvents (e.g., ethanol/water mixtures) to isolate polymorphs and characterize via SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.